molecular formula C7H6BClO4 B1418372 3-Borono-5-chlorobenzoic acid CAS No. 957061-05-1

3-Borono-5-chlorobenzoic acid

Cat. No.: B1418372
CAS No.: 957061-05-1
M. Wt: 200.38 g/mol
InChI Key: DLAUXSOHALWWDR-UHFFFAOYSA-N
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Description

3-Borono-5-chlorobenzoic acid is an organic compound with the molecular formula C₇H₆BClO₄ It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by a boronic acid group and a chlorine atom, respectively

Mechanism of Action

The compound’s pharmacokinetics would depend on several factors, including its absorption, distribution, metabolism, and excretion (ADME). These properties can be influenced by the compound’s chemical structure, as well as by physiological factors such as pH and the presence of transport proteins .

The action environment of the compound refers to the conditions under which it exerts its effects. This can include factors such as pH, temperature, and the presence of other molecules or ions. For “3-Borono-5-chlorobenzoic acid”, it is recommended to store the compound in an inert atmosphere at 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Borono-5-chlorobenzoic acid can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Borono-5-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or sodium periodate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like DMF or DMSO.

Major Products:

    Oxidation: Formation of 3-hydroxy-5-chlorobenzoic acid.

    Reduction: Formation of 3-borono-5-hydroxybenzoic acid.

    Substitution: Formation of 3-borono-5-aminobenzoic acid or 3-borono-5-thiolbenzoic acid.

Scientific Research Applications

3-Borono-5-chlorobenzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in the development of boron-containing drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity.

Comparison with Similar Compounds

  • 3-Borono-4-chlorobenzoic acid
  • 3-Borono-5-bromobenzoic acid
  • 3-Borono-5-fluorobenzoic acid

Comparison: 3-Borono-5-chlorobenzoic acid is unique due to the presence of both a boronic acid group and a chlorine atom on the benzene ring. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. Compared to its analogs, such as 3-Borono-4-chlorobenzoic acid, the position of the substituents on the benzene ring can significantly influence the compound’s reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

3-borono-5-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAUXSOHALWWDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657088
Record name 3-Borono-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957061-05-1
Record name 3-Borono-5-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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